molecular formula C14H8ClN3 B14398364 10-Chloro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-31-4

10-Chloro-7H-pyrimido[5,4-c]carbazole

Katalognummer: B14398364
CAS-Nummer: 88368-31-4
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: LOQQROSNYIKYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Chloro-7H-pyrimido[5,4-c]carbazole is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-7H-pyrimido[5,4-c]carbazole typically involves the reaction of carbazole derivatives with chlorinated pyrimidines under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques .

Analyse Chemischer Reaktionen

Types of Reactions

10-Chloro-7H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized carbazoles .

Wissenschaftliche Forschungsanwendungen

10-Chloro-7H-pyrimido[5,4-c]carbazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 10-Chloro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This unique structure allows for targeted modifications and applications in various fields .

Eigenschaften

CAS-Nummer

88368-31-4

Molekularformel

C14H8ClN3

Molekulargewicht

253.68 g/mol

IUPAC-Name

10-chloro-7H-pyrimido[5,4-c]carbazole

InChI

InChI=1S/C14H8ClN3/c15-9-2-4-11-10(5-9)13-12(18-11)3-1-8-6-16-7-17-14(8)13/h1-7,18H

InChI-Schlüssel

LOQQROSNYIKYKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC4=CN=CN=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.